CID 78061114
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78061114” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78061114 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include various steps such as condensation reactions, purification processes, and crystallization techniques to obtain the compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced equipment and controlled environments to maintain the quality and consistency of the compound. The production process may also involve steps to remove impurities and ensure the stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78061114 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
CID 78061114 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be explored for its potential as a drug candidate or as a component in diagnostic tools. In industry, the compound may be used in the production of materials with specific properties or in processes that require its unique chemical characteristics.
Wirkmechanismus
The mechanism of action of CID 78061114 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The detailed molecular mechanisms are often studied through experimental research and computational modeling to understand how the compound influences biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78061114 can be identified based on their chemical structure and properties. These compounds may include those with similar functional groups or molecular frameworks.
Highlighting Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. The comparison with similar compounds highlights its distinct features, such as higher reactivity, stability, or specific interactions with biological targets. This uniqueness makes this compound valuable for particular applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields Its unique chemical properties, preparation methods, and diverse applications make it a subject of ongoing research and interest
Eigenschaften
Molekularformel |
C4H8O5Si |
---|---|
Molekulargewicht |
164.19 g/mol |
InChI |
InChI=1S/C4H8O5Si/c1-2(5)3(6)9-10-4(7)8/h2,4-5,7-8H,1H3 |
InChI-Schlüssel |
YLGIOEKVZKKGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O[Si]C(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.